![molecular formula C11H11BrN4O2 B5551512 6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551512.png)

6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

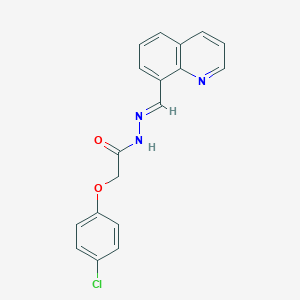

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidines, often involves multi-step chemical processes. A common approach includes the condensation of appropriate precursors under specific conditions to introduce the morpholinylcarbonyl group at the desired position on the pyrazolo[1,5-a]pyrimidine core. For example, the synthesis of related compounds, such as 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines, has been achieved through optimization of the 6-aryl substituent, demonstrating the versatility of these synthetic methodologies in accessing a wide variety of functionalized derivatives (Verheijen et al., 2009).

Molecular Structure Analysis

The molecular structure of 6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine and related compounds is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups that significantly influence their chemical and biological properties. Studies on the molecular structure highlight the importance of substituents in determining the compound's activity and selectivity, as seen in the structural analysis and optimization of related pyrazolo[3,4-d]pyrimidines for selective inhibition of specific targets (Verheijen et al., 2009).

Applications De Recherche Scientifique

Synthesis and Biological Activity

6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine and its derivatives have been explored in various scientific research contexts, particularly focusing on their synthesis and potential biological activities. These compounds are part of broader families of pyrazolo[1,5-a]pyrimidine and related heterocyclic compounds, which have been synthesized and evaluated for various biological activities.

Pyrazolo[3,4-d]pyrimidine Derivatives

A study on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including 6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine analogs, highlights their potential biological activities. These compounds have been synthesized and tested for their activity against certain viruses, tumor cells, and parasites like Leishmania tropica. Among these derivatives, some showed significant activity against Para 3 virus and were potent inhibitors of leukemia cell growth (Cottam et al., 1984).

Antimicrobial and Antitumor Properties

Another avenue of research involves the evaluation of novel derivatives containing pyrazole, pyrimidine, and morpholine analogs for their antimicrobial activities. These compounds, synthesized through the amalgamation of various bio-active heterocycles, demonstrated enhanced antimicrobial activity upon the introduction of electron-withdrawing groups (Desai, Patel, & Dave, 2016).

Chemotherapeutic Potential

Research into pyrazolo[3,4-d]pyrimidines also encompasses their chemotherapeutic applications, particularly targeting mutations in cancer pathways. For instance, derivatives of 6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine have been investigated for their efficacy against Bcr-Abl T315I mutant, a problematic mutation in chronic myeloid leukemia. This research led to the discovery of derivatives with significant activity against this mutation, demonstrating the potential for further development into chemotherapeutic agents (Radi et al., 2013).

Orientations Futures

The future directions for the research on “6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine” could involve further investigations into its mechanism of action, its potential applications in the field of medicine, and the development of more efficient synthesis methods. Further studies could also explore its optical properties and potential applications in the field of optoelectronics .

Propriétés

IUPAC Name |

(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O2/c12-8-6-13-10-5-9(14-16(10)7-8)11(17)15-1-3-18-4-2-15/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYUJIUSALQNPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NN3C=C(C=NC3=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)

![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)

![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)

![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)

![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)

![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)

![N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5551502.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)

![8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5551524.png)